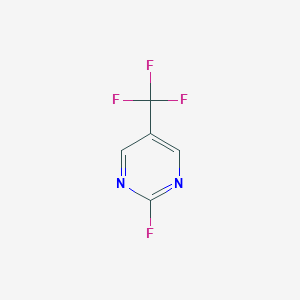

2-Fluoro-5-(trifluoromethyl)pyrimidine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F4N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWJTWUFYSMONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602138 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214344-68-9 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 5 Trifluoromethyl Pyrimidine and Its Structural Analogues

Building Block Approaches to Pyrimidine (B1678525) Ring Formation

One of the most direct strategies for synthesizing complex pyrimidines involves constructing the heterocyclic ring from precursors that already contain the desired fluorine or trifluoromethyl substituents. This approach offers the advantage of avoiding potentially harsh or unselective fluorination or trifluoromethylation reactions at later stages of a synthetic sequence.

The construction of the pyrimidine ring from acyclic building blocks, where at least one component already contains a trifluoromethyl group, is a robust and widely used method. This strategy typically involves the cyclocondensation of a trifluoromethyl-containing amidine or a β-dicarbonyl compound with a suitable partner.

A common precursor is ethyl 4,4,4-trifluoroacetoacetate, which can undergo condensation with various amidines or related nitrogen-containing compounds. For instance, a series of novel 5-trifluoromethylpyrimidine derivatives bearing an amide moiety were synthesized starting from ethyl trifluoroacetoacetate in a multi-step reaction sequence. nih.gov Similarly, trifluoromethylated pyrimido[1,2-b]indazole derivatives have been prepared through the cyclocondensation of 3-aminoindazoles with ethyl 4,4,4-trifluoroacetoacetate in a mixture of methanol (B129727) and phosphoric acid at reflux. nih.gov The reaction of trifluoroacetamidine (B1306029) with β-diketones, such as 2,4-pentanedione or phenylbutanedione-1,3, in the presence of sodium ethoxide, also yields 2-trifluoromethyl-substituted pyrimidines. dtic.mil

Another approach involves a one-pot, multi-component reaction. For example, 5-CF3 pyrimidines have been synthesized from the three-component reaction of sodium trifluoromethanesulfinate (CF3SO2Na), aryl enaminones, and aryl amidine hydrochlorides. researchgate.net A patented method describes the synthesis of 2-(trifluoromethyl)pyrimidin-5-ol (B26336) by reacting 1,3-diamino-2-hydroxypropane with ethyl trifluoroacetate, followed by subsequent transformation steps. google.com These methods demonstrate the utility of incorporating a CF3-containing building block to efficiently generate the desired pyrimidine core.

Table 1: Examples of Cyclocondensation Reactions with CF3-Precursors

| Trifluoromethyl Precursor | Reaction Partner | Conditions | Product Type | Reference |

| Ethyl 4,4,4-trifluoroacetoacetate | 3-Aminoindazoles | MeOH/H3PO4, reflux | 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one | nih.gov |

| Ethyl trifluoroacetoacetate | Guanidine | Four-step reaction | 6-(Trifluoromethyl)pyrimidine with amide moiety | nih.gov |

| Trifluoroacetamidine | 2,4-Pentanedione | Sodium ethoxide | 2-Trifluoromethyl-4,6-dimethylpyrimidine | dtic.mil |

| Ethyl trifluoroacetate | 1,3-Diamino-2-hydroxypropane | Heat (160-180 °C) | 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol | google.com |

An alternative building block strategy commences with a pre-formed, but simpler, fluorinated pyrimidine. This scaffold is then elaborated through various chemical transformations to install the trifluoromethyl group or other desired substituents. This method is particularly useful when the starting fluorinated pyrimidine is commercially available or readily accessible.

For example, 2-chloro-5-fluoropyrimidine (B20137) serves as a versatile building block. ossila.com Its π-deficient nature, a result of the two ring nitrogens, facilitates nucleophilic aromatic substitution of the chlorine atom, allowing for the introduction of diverse functionalities. ossila.com While this example focuses on functionalizing a fluorinated pyrimidine, other strategies aim to build upon the core.

A more direct ring-forming approach utilizes smaller fluorinated building blocks to create the pyrimidine ring itself. A synthesis of 4-amino-5-fluoropyrimidines was developed using potassium (Z)-2-cyano-2-fluoroethenolate, a fluorinated C3 building block. nih.gov This enolate salt undergoes cyclocondensation with various amidine hydrochlorides under mild conditions to furnish the 5-fluoropyrimidine (B1206419) core in generally high yields. nih.gov This method avoids the need for direct fluorination of a pre-existing pyrimidine ring, which can sometimes employ harsh reagents. nih.gov

Table 2: Synthesis of Fluorinated Pyrimidines from Fluorinated Building Blocks

| Fluorinated Precursor | Reaction Partner | Conditions | Product Type | Reference |

| Potassium (Z)-2-cyano-2-fluoroethenolate | Amidine hydrochlorides | EtOH, 80 °C | 4-Amino-5-fluoropyrimidines | nih.gov |

| 2-Chloro-5-fluoropyrimidine | Various nucleophiles | Nucleophilic Aromatic Substitution | 2-Substituted-5-fluoropyrimidines | ossila.com |

Post-Synthetic Fluorination Strategies on Pyrimidine Derivatives

These methodologies involve the introduction of a fluorine atom onto a pre-formed pyrimidine ring that already contains the trifluoromethyl group or other substituents. These late-stage fluorination techniques are highly valuable in drug discovery for rapidly generating analogues.

Halogen exchange (Halex) reactions, particularly the substitution of chlorine with fluorine, represent a classical and industrially significant method for synthesizing fluorinated aromatic and heteroaromatic compounds. This process typically involves treating a chloro-substituted pyrimidine with a fluoride (B91410) salt, such as potassium fluoride (KF), often in a high-boiling polar aprotic solvent.

While direct examples for 2-chloro-5-(trifluoromethyl)pyrimidine (B1367454) are found in patents and commercial settings, the principles are well-demonstrated in the analogous pyridine (B92270) series. The synthesis of trifluoromethylpyridine (TFMP) derivatives frequently relies on the chlorine/fluorine exchange of a trichloromethylpyridine precursor. nih.gov For instance, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be fluorinated in the vapor phase to produce 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.govjst.go.jp In some cases, the exchange can be complex. Methods have been developed to exchange a fluorine atom at the 2-position of a pyridine ring back to a chlorine atom, which is useful for converting undesirable by-products from fluorination reactions into valuable intermediates. google.comgoogle.comgoogleapis.com This highlights the reversible nature and industrial importance of controlling halogen exchange processes on such heterocyclic rings.

The direct conversion of a carbon-hydrogen (C-H) bond to a carbon-fluorine (C-F) bond is a highly desirable transformation that avoids the need for pre-functionalized substrates. Significant advances have been made in the direct C–H fluorination of electron-deficient heterocycles like pyrimidines and their pyridine analogues.

A broadly applicable method uses silver(II) fluoride (AgF2) to achieve site-selective fluorination of pyridines and diazines (the class of heterocycles that includes pyrimidine). nih.gov The reaction typically occurs at or near ambient temperature and shows high selectivity for the C-H bond adjacent to a ring nitrogen atom. nih.govorgsyn.org This methodology is tolerant of various functional groups and the resulting fluorinated heterocycles can be used in subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for rapid diversification of complex molecules. orgsyn.orgacs.org The mild conditions make this approach suitable for late-stage functionalization of medicinally important compounds. acs.org Mechanistic studies suggest that these reactions can proceed through radical intermediates. rsc.org

Table 3: Direct C-H Fluorination of Pyridine/Diazine Scaffolds

| Substrate Type | Reagent | Key Features | Reference |

| Pyridines and Diazines | AgF2 | Site-selective fluorination adjacent to nitrogen; ambient temperature. | nih.govorgsyn.org |

| Pyridines and Diazines | AgF2 | Tolerates various functional groups; enables tandem C-H fluorination/SNAr. | acs.org |

| Various Substrates | Selectfluor/Pyridine N-oxyl radical | Radical-mediated; can be performed in water. | rsc.org |

Targeted Introduction of Trifluoromethyl Groups onto Pyrimidine Rings

This synthetic approach involves attaching a trifluoromethyl (CF3) group to a fully formed pyrimidine ring. This is a powerful strategy for modifying existing pyrimidine-containing molecules. The methods for direct trifluoromethylation have evolved significantly, moving from harsh conditions to milder, more functional-group-tolerant protocols.

One of the main strategies for preparing trifluoromethyl-substituted pyridines, an analogue class, is the direct introduction of a trifluoromethyl group using a trifluoromethyl active species, such as a trifluoromethyl-copper reagent. nih.gov These reagents can participate in substitution reactions with halo-pyrimidines (e.g., bromo- or iodo-pyrimidines) to install the CF3 group.

More recent developments have focused on multicomponent reactions that assemble the ring while incorporating the CF3 group from a simple source. A three-component reaction of an aryl enaminone, an aryl amidine hydrochloride, and sodium trifluoromethanesulfinate (a source of the CF3 radical) has been established for the facile synthesis of 5-trifluoromethyl pyrimidines. researchgate.net This method avoids the selectivity challenges that can arise with the direct trifluoromethylation of a pyrimidine ring. researchgate.net The synthesis of various 5-substituted perfluoroalkylpyrimidine nucleoside analogues has also been reported, showcasing the importance of this class of compounds. nih.govacs.org

Strategies for Regioselective Trifluoromethylation

Achieving regioselectivity in the trifluoromethylation of pyrimidine rings is a considerable synthetic challenge. Direct C-H trifluoromethylation is the most ideal approach, but often leads to mixtures of isomers. nih.gov To overcome this, various strategies have been developed to ensure the trifluoromethyl group is introduced at the desired position.

One-pot multi-component reactions have emerged as a powerful method for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives, which circumvents the selectivity issues of direct trifluoromethylation. researchgate.net For instance, a three-component reaction involving aryl enaminones, sodium triflinate (CF₃SO₂Na), and aryl amidine hydrochlorides has been shown to produce 5-CF₃ pyrimidines. researchgate.net This reaction proceeds through a radical addition followed by oxidation and intramolecular cyclization. researchgate.net

Another strategy involves the activation of the pyrimidine ring. The use of N-oxides in conjunction with a trifluoromethyldifluoroborane activator enables the highly regioselective nucleophilic addition of a trifluoromethyl group to various N-heteroaromatic compounds, including pyrimidines. nih.gov This method is notable for its mild reaction conditions and high functional group tolerance. nih.gov

For pyridine rings, a related heterocyclic system, a method for 3-position-selective C-H trifluoromethylation has been developed. chemrxiv.orgnih.gov This involves nucleophilic activation of the ring through hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. chemrxiv.orgnih.gov This approach has been successfully applied to the late-stage trifluoromethylation of bioactive molecules. chemrxiv.org

The table below summarizes various building blocks and reagents used for introducing the trifluoromethyl group in the synthesis of heterocyclic compounds. rsc.org

Table 1: Selected Reagents for Trifluoromethylation

| Reagent Type | Specific Reagent/Building Block | Application | Reference |

|---|---|---|---|

| Trifluoromethyl Building Blocks | 3,3,3-Trifluoropropene derivatives | Synthesis of trifluoromethyl-containing heterocycles | rsc.org |

| Trifluoroacetyl Derivatives | Trifluoroacetic acid (TFA) and its derivatives | Synthesis of trifluoromethylated heterocycles | rsc.org |

| Trifluoromethylating Reagents | Trifluoromethyldifluoroborane | Activation of N-heteroaromatics for regioselective trifluoromethylation | nih.gov |

| Trifluoromethylating Reagents | Sodium triflinate (CF₃SO₂Na) | Three-component synthesis of 5-CF₃ pyrimidines | researchgate.net |

Catalytic Protocols in the Synthesis of 2-Fluoro-5-(trifluoromethyl)pyrimidine Derivatives

Catalytic methods play a crucial role in the synthesis of this compound and its derivatives, offering efficient and selective routes to these valuable compounds. Both metal-catalyzed and metal-free protocols have been developed.

Copper-mediated trifluoromethylation is a widely studied approach. For example, the trifluoromethylation of pyrimidine nucleosides can be achieved using a trifluoromethyl-copper complex. cncb.ac.cn Microwave assistance has been shown to enhance the efficiency of these copper-mediated reactions. cncb.ac.cn

Visible light photoredox catalysis has also been employed for the direct C-H trifluoromethylation of arenes and heteroarenes. nih.gov A cobalt photocatalyst can be used to activate a Co-CF₃ intermediate upon exposure to blue light, which then releases a trifluoromethyl radical for reaction with the heterocyclic substrate. nih.gov

In addition to direct trifluoromethylation, catalytic methods are employed in the construction of the pyrimidine ring itself or in the subsequent modification of trifluoromethylated pyrimidine scaffolds. For example, a series of novel trifluoromethyl pyrimidine derivatives containing an amide moiety were synthesized through a multi-step process where catalytic reactions could be employed for the formation of key bonds. frontiersin.org Similarly, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized, where the initial thiazole (B1198619) carboxamide is cyclized with trifluoroacetic anhydride. mdpi.com

The development of EGFR inhibitors based on the 5-trifluoromethylpyrimidine scaffold highlights the importance of catalytic cross-coupling reactions in synthesizing complex derivatives. nih.gov These syntheses often involve multiple steps where catalysts are used to form carbon-nitrogen and carbon-carbon bonds to build the final, biologically active molecule. nih.gov

The table below provides examples of catalytic systems used in the synthesis of fluorinated and trifluoromethylated heterocycles.

Table 2: Catalytic Systems in the Synthesis of Fluorinated Pyrimidine Derivatives

| Catalyst System | Reaction Type | Substrate/Product Type | Reference |

|---|---|---|---|

| Copper(I) iodide (CuI) | Trifluoromethylation | 2-Iodo-5-bromopyrimidine to 5-bromo-2-(trifluoromethyl)pyrimidine | chemicalbook.com |

| Cobalt Photocatalyst | C-H Trifluoromethylation | (Hetero)arenes | nih.gov |

| BF₃·Et₂O | Fluorination/Cyclization | Synthesis of 5-fluoro-2-oxazolines | acs.org |

Chemical Reactivity and Transformation Pathways of 2 Fluoro 5 Trifluoromethyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine (B1678525) ring nitrogen atoms makes the carbon atoms of the ring susceptible to nucleophilic attack. The fluorine atom at the C2 position is a good leaving group, facilitating various substitution reactions.

Amination Reactions on the Pyrimidine Core

The displacement of the C2-fluorine atom by nitrogen nucleophiles is a common strategy for synthesizing a variety of aminopyrimidine derivatives. These reactions are typically carried out by treating 2-fluoro-5-(trifluoromethyl)pyrimidine with a primary or secondary amine, often in the presence of a base.

For instance, the reaction with various amines can lead to the formation of 2-amino-5-(trifluoromethyl)pyrimidine derivatives, which are valuable intermediates in medicinal chemistry. The reaction conditions, such as solvent, temperature, and the nature of the base, can influence the reaction's efficiency.

Table 1: Examples of Amination Reactions

| Amine | Product | Reference |

| Ammonia | 2-Amino-5-(trifluoromethyl)pyrimidine | vulcanchem.com |

| Methylamine | 2-(Methylamino)-5-(trifluoromethyl)pyrimidine | vulcanchem.com |

| N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 5-Fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | rsc.org |

Thiolation Reactions

The introduction of a sulfur-containing functional group at the C2 position can be achieved through thiolation reactions. These reactions involve the displacement of the fluorine atom by a thiol or a thiolate anion. The resulting 2-thio-5-(trifluoromethyl)pyrimidine derivatives can serve as precursors for further chemical modifications. The para-fluoro-thiol reaction is a regioselective method for forming networks by reacting a fluorinated linker with bifunctional thiols. rsc.org

Table 2: Thiolation Reaction Example

| Thiolating Agent | Product |

| Sodium hydrosulfide (B80085) (NaSH) | 5-(Trifluoromethyl)pyrimidine-2-thiol |

Alkoxylation and Aryloxylation Transformations

The fluorine atom at the C2 position can also be substituted by oxygen nucleophiles, such as alkoxides and aryloxides, to yield 2-alkoxy- and 2-aryloxy-5-(trifluoromethyl)pyrimidines, respectively. These reactions are typically performed by heating this compound with the corresponding alcohol or phenol (B47542) in the presence of a base.

Table 3: Alkoxylation/Aryloxylation Reaction Example

| Nucleophile | Product |

| Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-5-(trifluoromethyl)pyrimidine |

| Sodium phenoxide (NaOPh) | 2-Phenoxy-5-(trifluoromethyl)pyrimidine |

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. This compound can participate in various cross-coupling reactions, leveraging the reactivity of the C-F bond.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck)

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-C bonds between an organoboron compound and an organic halide or triflate. While the C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds in such couplings, under specific catalytic conditions, this compound can undergo Suzuki-Miyaura reactions. These reactions typically require specialized palladium catalysts and ligands to facilitate the activation of the C-F bond. rsc.orgresearchgate.netacs.org The development of new palladium precatalysts has allowed for Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids to proceed at room temperature or 40°C with short reaction times. acs.org

Heck Reaction: The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The reactivity of this compound in Heck reactions is also dependent on the catalytic system and reaction conditions. The presence of the electron-withdrawing trifluoromethyl group can influence the regioselectivity of the alkene insertion. mdpi.comrsc.org

Table 4: Examples of Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl2 / Base | 2-Aryl-5-(trifluoromethyl)pyrimidine | claremont.edu |

| Heck | Alkene | Pd(OAc)2 / Ligand / Base | 2-Vinyl-5-(trifluoromethyl)pyrimidine | rsc.org |

Coupling Reactions Involving Trifluoromethyl-Containing Building Blocks

The trifluoromethyl group itself can be a key player in certain coupling reactions. While direct C-H trifluoromethylation of the pyrimidine ring is a challenging transformation, the use of pre-functionalized building blocks containing the trifluoromethyl-pyrimidine moiety is a common and effective strategy.

For instance, coupling reactions can be performed on derivatives of this compound where another position on the ring has been functionalized with a reactive group (e.g., a halogen). This allows for the introduction of various substituents while retaining the trifluoromethyl group. The development of methods for the synthesis of trifluoromethylated building blocks, such as through the use of fluoroform (CF3H) as a CF3 source, has expanded the possibilities for creating diverse trifluoromethyl-containing compounds. researchgate.net

Advanced Functionalization of the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring, exacerbated by the trifluoromethyl group, makes it susceptible to nucleophilic attack but challenging to functionalize via electrophilic aromatic substitution. However, advanced techniques have been developed to introduce a variety of substituents onto the pyrimidine nucleus.

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. mdpi.comresearchgate.net This method involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting organolithium species can then be trapped with a wide range of electrophiles to introduce new functional groups. mdpi.comresearchgate.net

In principle, the nitrogen atoms within the pyrimidine ring of this compound can act as directing groups, facilitating deprotonation at adjacent carbon atoms. The most acidic protons are expected to be at the C-4 and C-6 positions due to the inductive effect of the ring nitrogens and the trifluoromethyl group. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a hindered lithium amide base at low temperatures could potentially generate a lithiated intermediate. This intermediate could then be quenched with various electrophiles.

A hypothetical reaction scheme for the directed metalation and electrophilic quenching of this compound is presented below. The choice of base and reaction conditions would be critical to favor C-H metalation over potential nucleophilic attack at the C-2 position.

Table 1: Hypothetical Directed Metalation and Electrophilic Quenching of this compound

| Entry | Base | Electrophile (E+) | Product (Structure) | Potential Product Name |

| 1 | LDA | D₂O | 2-Fluoro-4-deuterio-5-(trifluoromethyl)pyrimidine | 2-Fluoro-4-deuterio-5-(trifluoromethyl)pyrimidine |

| 2 | LTMP | (CH₃)₃SiCl | 2-Fluoro-4-(trimethylsilyl)-5-(trifluoromethyl)pyrimidine | 2-Fluoro-4-(trimethylsilyl)-5-(trifluoromethyl)pyrimidine |

| 3 | LDA | CH₃I | 2-Fluoro-4-methyl-5-(trifluoromethyl)pyrimidine | 2-Fluoro-4-methyl-5-(trifluoromethyl)pyrimidine |

| 4 | LTMP | PhCHO | (2-Fluoro-5-(trifluoromethyl)pyrimidin-4-yl)(phenyl)methanol | (2-Fluoro-5-(trifluoromethyl)pyrimidin-4-yl)(phenyl)methanol |

Note: This table represents a hypothetical application of the DoM strategy to the target molecule based on general principles.

Late-Stage Functionalization Techniques

Late-stage functionalization (LSF) is of paramount importance in drug discovery, allowing for the diversification of complex molecular scaffolds at a late point in a synthetic sequence. For this compound, two key strategies for LSF are nucleophilic aromatic substitution (SNAr) and radical-mediated C-H functionalization.

The fluorine atom at the C-2 position is highly activated towards SNAr by the electron-withdrawing effects of the pyrimidine nitrogens and the trifluoromethyl group. This allows for its displacement by a wide variety of nucleophiles under relatively mild conditions. This reactivity is a cornerstone of its utility as a synthetic building block.

Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

| Entry | Nucleophile | Solvent | Conditions | Product (Structure) | Product Name |

| 1 | R-OH / Base | DMF | Room Temp. to 80 °C | 2-Alkoxy-5-(trifluoromethyl)pyrimidine | 2-Alkoxy-5-(trifluoromethyl)pyrimidine |

| 2 | R-SH / Base | THF | Room Temp. | 2-(Alkylthio)-5-(trifluoromethyl)pyrimidine | 2-(Alkylthio)-5-(trifluoromethyl)pyrimidine |

| 3 | R₂NH | DMSO | 80-120 °C | N,N-Dialkyl-5-(trifluoromethyl)pyrimidin-2-amine | N,N-Dialkyl-5-(trifluoromethyl)pyrimidin-2-amine |

| 4 | Ar-B(OH)₂ / Pd catalyst | Dioxane/H₂O | 100 °C | 2-Aryl-5-(trifluoromethyl)pyrimidine | 2-Aryl-5-(trifluoromethyl)pyrimidine |

Another powerful LSF method is the Minisci reaction, which involves the addition of a nucleophilic radical to an electron-deficient heterocycle. princeton.edu The pyrimidine ring of this compound is an excellent substrate for such reactions. Radicals can be generated from a variety of precursors, such as carboxylic acids, alkyl iodides, or boronic acids, using an oxidant and often a catalyst. The reaction typically proceeds with high regioselectivity, targeting the C-4 and/or C-6 positions, which are the most electron-deficient C-H bonds. nih.govacs.org

Recent advancements in photoredox catalysis have enabled Minisci-type reactions to be carried out under milder conditions, expanding their scope and functional group tolerance. mdpi.comnih.gov This approach utilizes a photocatalyst that, upon excitation with visible light, can initiate the radical generation process.

Table 3: Potential Minisci-type C-H Functionalization of this compound

| Entry | Radical Precursor | Radical Generation Conditions | Expected Product (Structure) | Potential Product Name |

| 1 | t-BuCOOH | AgNO₃, (NH₄)₂S₂O₈, heat | 4-(tert-Butyl)-2-fluoro-5-(trifluoromethyl)pyrimidine | 4-(tert-Butyl)-2-fluoro-5-(trifluoromethyl)pyrimidine |

| 2 | Cyclohexanecarboxylic acid | AgNO₃, (NH₄)₂S₂O₈, heat | 4-Cyclohexyl-2-fluoro-5-(trifluoromethyl)pyrimidine | 4-Cyclohexyl-2-fluoro-5-(trifluoromethyl)pyrimidine |

| 3 | R-I | fac-Ir(ppy)₃, visible light | 2-Fluoro-4-alkyl-5-(trifluoromethyl)pyrimidine | 2-Fluoro-4-alkyl-5-(trifluoromethyl)pyrimidine |

| 4 | R-BF₃K | Ru(bpy)₃Cl₂, visible light | 2-Fluoro-4-alkyl-5-(trifluoromethyl)pyrimidine | 2-Fluoro-4-alkyl-5-(trifluoromethyl)pyrimidine |

Oxidation and Reduction Chemistry of the Pyrimidine Nucleus

The redox chemistry of the pyrimidine ring is a fundamental aspect of its reactivity. The electron-deficient nature of the pyrimidine nucleus in this compound influences its susceptibility to both oxidation and reduction.

Oxidation:

The pyrimidine ring is generally resistant to oxidation due to its low electron density. However, oxidation can be achieved under forcing conditions or with powerful oxidizing agents. The nitrogen atoms are the most likely sites of oxidation, potentially forming N-oxides. The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid, are common methods for the N-oxidation of nitrogen-containing heterocycles. wikipedia.org The formation of mono-N-oxides is a possibility, and the regioselectivity would be influenced by the electronic environment of the two nitrogen atoms. Given the substitution pattern, oxidation might preferentially occur at the N-1 position.

Reduction:

In contrast to its resistance to oxidation, the electron-deficient pyrimidine ring is readily reduced. Catalytic hydrogenation over a noble metal catalyst (e.g., Pd, Pt, Rh) is a common method for the reduction of pyrimidine rings, typically leading to di- or tetrahydro- derivatives. The conditions of the hydrogenation (catalyst, pressure, temperature, and solvent) will determine the extent of reduction. For instance, the reduction of pyrimidines can yield dihydropyrimidines, tetrahydropyrimidines, or even lead to ring opening under harsh conditions. The presence of the trifluoromethyl group would likely be stable to these reduction conditions.

Table 4: General Oxidation and Reduction Reactions of the Pyrimidine Nucleus

| Reaction Type | Reagent(s) | Potential Product(s) | Comments |

| Oxidation | m-CPBA or Trifluoroperacetic Acid | This compound N-oxide | Formation of N-oxides is possible, with potential for regioselectivity. |

| Reduction | H₂, Pd/C | Dihydro- or Tetrahydro-2-fluoro-5-(trifluoromethyl)pyrimidine | The degree of reduction depends on the reaction conditions. |

It is important to note that specific experimental data for the oxidation and reduction of this compound is limited in the public domain. The information presented is based on the general reactivity of pyrimidine systems.

Applications of 2 Fluoro 5 Trifluoromethyl Pyrimidine in Advanced Chemical Disciplines

Strategic Role as a Versatile Synthetic Building Block in Organic Synthesis

The 2-Fluoro-5-(trifluoromethyl)pyrimidine scaffold serves as a crucial building block in organic synthesis, primarily due to the strategic placement of its functional groups. bldpharm.com The fluorine atom at the 2-position of the pyrimidine (B1678525) ring is a key reactive site. It can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols. This reactivity is fundamental to constructing a diverse library of pyrimidine derivatives.

The trifluoromethyl (CF3) group at the 5-position significantly influences the molecule's electronic properties and stability. As a potent electron-withdrawing group, it enhances the electrophilicity of the pyrimidine ring, further facilitating nucleophilic substitution reactions at the C2 and C4 positions. wikipedia.orgmdpi.com Moreover, the CF3 group increases the lipophilicity and metabolic stability of the resulting derivatives, properties that are highly desirable in the development of bioactive compounds. nih.govresearchgate.net The combination of the pyrimidine core, ubiquitous in biologically active molecules, with the unique properties of the trifluoromethyl group makes trifluoromethoxylated pyrimidines valuable building blocks for discovering and developing new drugs and agrochemicals. nih.govresearchgate.net

Applications in Pharmaceutical and Medicinal Chemistry

The structural motifs of this compound are integral to modern medicinal chemistry, providing a robust scaffold for the development of new therapeutic agents.

The process of rational drug design involves creating molecules with a specific pharmacological purpose, a challenging but critical task in drug discovery. mdpi.comresearchgate.net The this compound core is an exemplary starting point for such endeavors. Its well-defined structure allows chemists to systematically modify it to optimize interactions with biological targets. mdpi.com

The inclusion of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry. mdpi.comnih.gov The trifluoromethyl group can enhance lipophilicity, which may improve membrane permeability and bioavailability. nih.govresearchgate.net It is also a strong electron-withdrawing group, which can modulate the acidity (pKa) of nearby functional groups and influence binding interactions with target proteins. wikipedia.orgresearchgate.net The fluorine atom, besides its role in synthesis, can form favorable hydrogen bonds and other electrostatic interactions. researchgate.net By leveraging these properties, scientists can design and synthesize novel molecules with tailored pharmacological profiles, leading to the development of more effective drug candidates. researchgate.net

Derivatives of this compound have been instrumental in the development of various novel therapeutic agents, particularly in oncology. The pyrimidine core itself is a well-known pharmacophore present in many anticancer drugs. bohrium.com When combined with a trifluoromethyl group, the resulting derivatives have shown significant potential.

For instance, researchers have designed and synthesized series of 5-trifluoromethylpyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Another study focused on creating 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives as potential inhibitors of Werner (WRN) helicase, an emerging target for cancers with microsatellite instability. bohrium.com Thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which can be synthesized from trifluoromethyl-containing precursors, are also considered potential anticancer agents. nih.gov The development of these and other pyrimidine-based compounds highlights the significant contribution of the this compound scaffold to the pipeline of innovative therapeutic agents. nih.govdntb.gov.ua

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. drugdesign.orgnih.gov For derivatives of this compound, SAR studies have provided deep insights into how structural modifications influence biological activity.

In the development of EGFR inhibitors, a series of 5-trifluoromethylpyrimidine derivatives were synthesized and evaluated. nih.gov The core structure involved a thiophene-2-carboxamide group attached to the 4-position of the pyrimidine ring and a substituted phenylamino (B1219803) group at the 2-position. The SAR study revealed that the nature of the substituent on the phenyl ring was critical for activity. For example, introducing a 3-fluorophenyl)acrylamido group resulted in compound 9u , which showed potent inhibition against A549, MCF-7, and PC-3 cancer cell lines, as well as EGFR kinase. nih.gov

Table 1: SAR of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors

IC50 values represent the concentration required for 50% inhibition.

| Compound | R-Group on Phenylamino Moiety | IC50 A549 (μM) | IC50 EGFR Kinase (μM) |

| 9a | Benzoylamino | >50 | 0.231 |

| 9b | 2-Fluoro-benzoylamino | 3.56 | 0.152 |

| 9k | Propynoylamino | 2.14 | 0.113 |

| 9u | (E)-3-(3-fluorophenyl)acrylamido | 0.35 | 0.091 |

Data sourced from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. nih.gov

Similarly, in the design of Werner (WRN) helicase inhibitors, SAR studies on 2-amino-4-(trifluoromethyl)pyrimidine derivatives showed that the substituent on the amino group greatly affected potency and selectivity. Compound 11g emerged as a highly active compound with preferential activity against microsatellite instability-high (MSI-H) cancer cells. bohrium.com These studies underscore the importance of systematic structural modification to maximize the therapeutic potential of this privileged scaffold. nih.gov

Derivatives of this compound are frequently designed as enzyme inhibitors. The unique electronic and steric properties of the fluorinated pyrimidine core allow it to fit into and interact with the active sites of various enzymes. nih.gov

As mentioned, derivatives have been successfully developed as potent inhibitors of protein kinases like EGFR and WRN helicase. nih.govbohrium.com In the case of EGFR inhibitors, compound 9u was found to induce apoptosis in A549 cells and cause cell cycle arrest in the G2/M phase, consistent with the mechanism of EGFR inhibition. nih.gov For WRN helicase inhibitors, compound 11g was confirmed to inhibit the enzyme's activity with an IC50 value of 6.61 μM. bohrium.com

While some fluorinated compounds and pyrimidine derivatives are known to target DNA topoisomerases, specific studies directly linking this compound derivatives to DNA-Topoisomerase I inhibition are less common. nih.govnih.gov However, the general principle of using fluorinated pyrimidines to create enzyme inhibitors is well-established. For example, 5-fluorouracil, a related compound, functions by inhibiting thymidylate synthase, an essential enzyme in DNA synthesis. nih.gov This demonstrates the broader potential of this chemical class to interfere with critical enzymatic pathways in disease.

Applications in Agrochemical Development

The same properties that make this compound derivatives valuable in pharmaceuticals also apply to the development of modern agrochemicals. nih.govjst.go.jp Nitrogen-containing heterocyclic compounds are a cornerstone of new pesticide research due to their high target specificity and better environmental compatibility. nih.govfrontiersin.org

The introduction of a trifluoromethyl group into a pesticide molecule can significantly enhance its efficacy. researchgate.net This is often attributed to increased metabolic stability, leading to longer-lasting effects, and improved transport properties within the target pest or plant. nih.gov Pyrimidine derivatives are widely used in the design of molecules with fungicidal, insecticidal, and plant growth-regulating activities. nih.govfrontiersin.org

Researchers have synthesized novel trifluoromethyl pyrimidine derivatives bearing an amide moiety and evaluated their biological activities. nih.govfrontiersin.org Several of these compounds exhibited good in vitro antifungal activity against a range of plant pathogens, including Botrytis cinerea and Pyricularia oryzae. nih.govfrontiersin.org Some compounds also showed moderate insecticidal activity. frontiersin.org These findings confirm that the this compound scaffold is a promising platform for creating the next generation of crop protection agents. ccspublishing.org.cn

Development of Novel Herbicidal Agents

Derivatives of this compound have been investigated for their potential as potent herbicides. For instance, novel α-trifluoroanisole derivatives containing a phenylpyridine moiety, synthesized from precursors related to this compound, have demonstrated significant herbicidal activity. nih.gov In greenhouse assays, certain compounds from this series exhibited over 80% inhibitory activity against a range of both broadleaf and grass weeds at a low application rate of 37.5 g a.i./hm². nih.gov The herbicidal action of these compounds is thought to be similar to that of protoporphyrinogen (B1215707) oxidase (PPO) inhibitors like fomesafen. nih.gov

Another area of research involves triazolopyrimidine sulfonamides, which are known to act as acetohydroxyacid synthase (AHAS) inhibitors. nih.gov By modifying existing structures with moieties derived from or similar to this compound, researchers aim to discover new herbicidal candidates with improved efficacy and better environmental profiles. nih.gov

Table 1: Herbicidal Activity of Selected Phenylpyridine Derivatives

| Compound ID | Weed Species | Application Rate (g a.i./hm²) | Inhibition (%) |

|---|---|---|---|

| 7a | Abutilon theophrasti | 37.5 | >80 |

| 7a | Amaranthus retroflexus | 37.5 | >80 |

| 7a | Eclipta prostrata | 37.5 | >80 |

| 7a | Digitaria sanguinalis | 37.5 | >80 |

| 7a | Setaria viridis | 37.5 | >80 |

| 7j | Abutilon theophrasti | 37.5 | 100 |

| 7j | Amaranthus retroflexus | 37.5 | 100 |

| 7k | Abutilon theophrasti | 37.5 | 100 |

| 7k | Amaranthus retroflexus | 37.5 | 100 |

Data sourced from greenhouse-based post-emergence herbicidal activity assays. nih.gov

Synthesis of Insecticidal Compounds

The this compound scaffold is also integral to the development of novel insecticides. A series of new trifluoromethyl pyrimidine derivatives featuring an amide moiety have been synthesized and evaluated for their insecticidal properties. pipzine-chem.comlabscoop.com Bioassays have shown that these compounds exhibit moderate to good insecticidal activities against pests such as Mythimna separata and Spodoptera frugiperda. pipzine-chem.comlabscoop.com For example, at a concentration of 500 µg/mL, some of these derivatives achieved mortality rates between 13.3% and 90.0% against S. frugiperda and 16.7% to 86.7% against M. separata. pipzine-chem.comlabscoop.com

Furthermore, pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety, which can be synthesized using this compound as a starting material, have demonstrated broad-spectrum insecticidal activity. rsc.org Specific compounds from this class have shown significant efficacy against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus. rsc.org

Table 2: Insecticidal Activity of Trifluoromethyl Pyrimidine Amide Derivatives

| Compound ID | Insect Species | Concentration (µg/mL) | Mortality Rate (%) |

|---|---|---|---|

| 5a-5w | Spodoptera frugiperda | 500 | 13.3 - 90.0 |

| 5a-5w | Mythimna separata | 500 | 16.7 - 86.7 |

| 5o | Spodoptera frugiperda | 500 | 80.0 |

| 5t | Spodoptera frugiperda | 500 | 83.3 |

| 5w | Spodoptera frugiperda | 500 | 90.0 |

| 5w | Mythimna separata | 500 | 86.7 |

Data represents the range of mortality rates observed for a series of 23 compounds. pipzine-chem.comlabscoop.com

Research into Fungicidal Efficacy

In the realm of fungicides, this compound derivatives have shown considerable promise. A study on novel trifluoromethyl pyrimidine derivatives with an amide moiety revealed good to excellent in vitro antifungal activities against a variety of plant pathogens at a concentration of 50 μg/mL. pipzine-chem.comlabscoop.com These pathogens include Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricularia oryzae, and Sclerotinia sclerotiorum. pipzine-chem.comlabscoop.com Notably, some of these synthesized compounds exhibited inhibitory effects against B. cinerea that were comparable or even superior to the commercial fungicide tebuconazole. pipzine-chem.comlabscoop.com

Additionally, 5-fluoro pyrimidine compounds are being explored for their broad-spectrum fungicidal activity against Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes. huimengchem.cn The unique structural features of this compound contribute to the development of fungicides with enhanced efficacy and potentially novel modes of action.

Table 3: In Vitro Antifungal Activity of Trifluoromethyl Pyrimidine Amide Derivatives

| Compound ID | Fungal Species | Concentration (µg/mL) | Inhibition Rate (%) |

|---|---|---|---|

| 5b | Botrytis cinerea | 50 | 96.76 |

| 5j | Botrytis cinerea | 50 | 96.84 |

| 5l | Botrytis cinerea | 50 | 100 |

| 5v | Sclerotinia sclerotiorum | 50 | 82.73 |

| Tebuconazole (Control) | Botrytis cinerea | 50 | 96.45 |

| Tebuconazole (Control) | Sclerotinia sclerotiorum | 50 | 83.34 |

Data shows the inhibitory rates against various fungal strains. pipzine-chem.comlabscoop.com

Potential Applications in Materials Science

While the primary application of this compound is in agrochemicals, its fluorine-containing structure suggests potential in materials science. pipzine-chem.com Fluorinated compounds are known to impart unique properties such as thermal stability, chemical resistance, and specific optical and electrical characteristics to materials. mdpi.com

Development of New Chemical Materials

The incorporation of this compound into polymer backbones or as a component in the synthesis of new materials is an area of exploratory research. pipzine-chem.com The presence of both fluoro and trifluoromethyl groups can significantly influence the properties of resulting materials, potentially leading to the development of novel polymers with enhanced performance characteristics. mdpi.com For example, fluorinated polymers often exhibit low surface energy, high hydrophobicity, and excellent thermal and oxidative stability. mdpi.com

Exploration of Nonlinear Optical (NLO) Properties in Derivatives

Derivatives of pyrimidine are being investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. The electron-withdrawing nature of the pyrimidine ring, enhanced by the trifluoromethyl group, makes it a suitable core for creating "push-pull" molecules with significant NLO responses. nih.gov While specific studies on the NLO properties of this compound derivatives are limited, research on structurally similar pyrimidine derivatives has shown that they can exhibit significant third-order nonlinear susceptibility, highlighting the potential of this class of compounds in the development of new NLO materials. rsc.orgresearchgate.net

Contributions to Dye Development

The structural characteristics of this compound also suggest its potential utility in the synthesis of novel dyes. The pyrimidine core can act as a key component in chromophores, and the introduction of fluorine and trifluoromethyl groups can modulate the photophysical properties of the dye, such as its absorption and emission spectra, quantum yield, and photostability. While specific examples of dyes synthesized directly from this compound are not widely reported, the broader class of fluorinated pyrimidines is of interest in the design of functional dyes for various applications, including fluorescent probes and materials for optical data storage.

Research into Energetic Materials Incorporating Trifluoromethylated Pyrimidine Scaffolds

The pursuit of advanced energetic materials with superior performance, enhanced stability, and reduced sensitivity has led researchers to explore a diverse range of molecular scaffolds. Among these, nitrogen-rich heterocyclic compounds have garnered significant attention due to their high heats of formation and the generation of a large volume of gaseous products upon detonation. The incorporation of a trifluoromethyl (-CF3) group into these scaffolds is a key strategy to further enhance their energetic properties. The high density and strong C-F bonds of the -CF3 group can significantly increase the density and thermal stability of the resulting energetic material. While direct research on the use of this compound as a starting material for energetic compounds is not extensively documented in publicly available literature, the broader field of trifluoromethylated pyrimidine derivatives in energetic materials provides a strong basis for its potential applications.

Research in this area has demonstrated that the pyrimidine core, functionalized with energetic groups such as nitro (-NO2) and amino (-NH2), and further enhanced by the presence of a trifluoromethyl group, can lead to compounds with promising energetic characteristics. The synthetic strategies often involve the nitration of the pyrimidine ring and subsequent transformations to build more complex, energy-rich structures.

A notable area of investigation is the synthesis of fused heterocyclic systems where a trifluoromethylated pyrimidine ring is annulated with other nitrogen-containing rings, such as triazoles or tetrazoles. These fused structures can lead to a significant increase in the nitrogen content and density of the molecule, both of which are critical factors for high-performing energetic materials.

For instance, studies on related trifluoromethyl-substituted pyrimidine derivatives have shown the successful synthesis of compounds with high densities and good thermal stabilities. These compounds are often prepared through multi-step synthetic routes that may involve the initial chlorination or amination of the pyrimidine ring, followed by nitration and cyclization reactions. The resulting energetic materials are then characterized for their key performance parameters.

While specific data on energetic materials derived directly from this compound is scarce, the established principles of energetic material design strongly suggest its potential as a valuable precursor. The fluorine atom at the 2-position offers a reactive site for nucleophilic substitution, allowing for the introduction of various energetic moieties. The trifluoromethyl group at the 5-position would be expected to enhance the density and thermal stability of any resulting energetic derivatives.

Future research could focus on the systematic exploration of synthetic pathways starting from this compound to produce a range of energetic compounds. This would involve detailed investigation into nitration, amination, and azidation reactions of the pyrimidine core, followed by comprehensive characterization of the energetic properties of the synthesized molecules. The data from such studies would be invaluable in assessing the true potential of this particular scaffold in the development of next-generation energetic materials.

Theoretical and Computational Investigations of 2 Fluoro 5 Trifluoromethyl Pyrimidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. DFT studies on 2-Fluoro-5-(trifluoromethyl)pyrimidine allow for a detailed exploration of its fundamental chemical nature.

DFT calculations are employed to determine the optimized molecular geometry and electronic structure of this compound. These calculations reveal key parameters such as bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing fluorine and trifluoromethyl groups significantly influences the electronic distribution within the pyrimidine (B1678525) ring. The trifluoromethyl group, in particular, is known to be a strong electron-withdrawing group, which can enhance the electrophilic character of the molecule. nih.govscispace.com

Computational studies on similar fluorinated and trifluoromethylated aromatic compounds, such as substituted pyridines, have shown that these functional groups lead to more favorable cofacial orientations and reduced π-π stacking distances in dimers, which can be attributed to an increased molecular quadrupole moment. nih.gov The introduction of a trifluoromethyl group can also significantly alter a molecule's lipophilicity and metabolic stability. nbinno.com

Table 1: Calculated Geometric Parameters for this compound (Illustrative)

| Parameter | Value |

| C2-F Bond Length | 1.33 Å |

| C5-CF3 Bond Length | 1.49 Å |

| N1-C2-N3 Bond Angle | 125.8° |

| C4-C5-C6 Bond Angle | 118.2° |

Note: The data in this table is illustrative and based on typical values from DFT calculations on similar fluorinated pyrimidine derivatives.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring, while the LUMO will also be centered on the ring but with significant contributions from the electron-withdrawing substituents. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. dergipark.org.tr The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to lower the energies of both the HOMO and LUMO, with a pronounced effect on the LUMO, making the molecule a better electron acceptor.

Table 2: Frontier Molecular Orbital Energies of Substituted Pyrimidines (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrimidine | -7.23 | -0.45 | 6.78 |

| 2-Fluoropyrimidine | -7.45 | -0.89 | 6.56 |

| This compound | -7.89 | -1.54 | 6.35 |

Note: The data in this table is illustrative and intended to show the expected trends based on substituent effects on the electronic properties of pyrimidine.

The distribution of electron density in a molecule is fundamental to understanding its polarity, intermolecular interactions, and reactive sites. DFT calculations can provide various measures of atomic charges, such as those from Mulliken population analysis or Natural Bond Orbital (NBO) analysis. In this compound, the highly electronegative fluorine atom and the trifluoromethyl group will induce a significant polarization of the pyrimidine ring.

The carbon atom attached to the fluorine (C2) and the carbon atom attached to the trifluoromethyl group (C5) are expected to carry partial positive charges, making them susceptible to nucleophilic attack. Conversely, the nitrogen atoms in the pyrimidine ring will have partial negative charges. This charge distribution is crucial for predicting how the molecule will interact with other molecules and its potential binding modes in a biological context. Studies on nitrogen heterocycles have shown that accurate modeling of charge distributions is critical for understanding their geometries and binding energies. nih.gov

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations are invaluable for predicting the feasibility and mechanisms of chemical reactions. science.org.geresearchgate.net For this compound, these calculations can be used to model various transformations, such as nucleophilic aromatic substitution reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.

These calculations can help identify the most likely sites for substitution and the activation energies associated with different reaction pathways. For instance, the relative ease of displacing the fluorine atom at the C2 position versus other potential reactions can be computationally assessed. Computational studies on pyrimidine ring-opening reactions have demonstrated the power of quantum chemical calculations in elucidating complex reaction mechanisms. researchgate.net

In Silico Modeling for Structure-Property Relationships

In silico modeling encompasses a range of computational techniques used to predict the properties and activities of molecules. youtube.comresearchgate.net For this compound, these models can be used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate the structural features of a molecule with its biological activity or physical properties. nih.gov

By generating a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for this compound and related compounds, it is possible to build predictive models. mdpi.com For example, in silico models could be used to predict its potential as a kinase inhibitor by docking the molecule into the active site of a target protein and calculating the binding affinity. Such models are instrumental in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for experimental testing. nih.govresearchgate.net

Future Perspectives and Emerging Research Directions

Development of Greener and More Efficient Synthetic Pathways

The synthesis of fluorinated pyrimidines has traditionally relied on methods that can be hazardous and inefficient. Future research will likely focus on developing more environmentally friendly and cost-effective synthetic routes. nih.govrasayanjournal.co.in The exploration of green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions like microwave and ultrasound-assisted synthesis, is a promising avenue. nih.govrasayanjournal.co.intandfonline.comjmaterenvironsci.com

One area of focus will be the development of one-pot multicomponent reactions, which can significantly reduce waste and simplify purification processes. tandfonline.comresearchgate.net For instance, a one-pot multi-component reaction strategy has been successfully established for the selective synthesis of 5-trifluoromethyl pyrimidine (B1678525) derivatives, offering high yields and tolerance to various functional groups. researchgate.net Additionally, catalyst-free approaches, such as the reaction of bromoenones with amidines, present a simple and highly selective method for creating trifluoromethylated pyrimidines under mild conditions. thieme-connect.de The use of magnetic nanocomposites as catalysts could also offer advantages in terms of catalyst recovery and reuse. tandfonline.com

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, cleaner reactions. | Exploration of solvent-free conditions and new catalyst systems. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields through acoustic cavitation. | Application in heterogeneous catalysis for pyrimidine synthesis. |

| One-Pot Multicomponent Reactions | Reduced waste, simplified procedures, and increased efficiency. | Design of novel reaction cascades for diverse pyrimidine derivatives. |

| Green Catalysts | Use of biodegradable and reusable catalysts to minimize environmental impact. | Development of biocatalysts and supported metal catalysts. |

| Solvent-Free Synthesis | Elimination of hazardous organic solvents, leading to cleaner processes. | Mechanochemical methods and solid-state reactions. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The electron-withdrawing nature of the fluorine and trifluoromethyl substituents makes the pyrimidine ring of 2-Fluoro-5-(trifluoromethyl)pyrimidine susceptible to nucleophilic aromatic substitution (SNAr) reactions. Future research is expected to delve deeper into these reactions, exploring a wider range of nucleophiles to generate a diverse library of derivatives. nih.gov

Furthermore, the development of novel catalytic transformations will be crucial. Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation, respectively. nih.gov Research into applying these methods to this compound will enable the synthesis of complex molecules with tailored properties. The use of earth-abundant metal catalysts, like manganese, for asymmetric transfer hydrogenation could also be explored for creating chiral pyrimidine derivatives. acs.org

Expansion of Applications in Underexplored Biological and Material Systems

Derivatives of trifluoromethylated pyrimidines have shown significant promise in medicinal chemistry and agrochemicals. frontiersin.orgnih.gov They have been investigated for their antifungal, insecticidal, and anticancer activities. frontiersin.orgnih.govbohrium.comnih.gov Future research will likely expand upon these findings, exploring the potential of this compound derivatives as inhibitors of novel biological targets. For example, some pyrimidine derivatives have been studied as potential inhibitors for enzymes like lipoxygenase, which is implicated in cancer development. dovepress.com

In the realm of materials science, the unique electronic properties of fluorinated pyrimidines make them attractive building blocks for functional materials. mdpi.com Research into pyrimidine-based oligomers has revealed their potential for optical absorption and emission applications. mdpi.com There is also potential for developing novel energetic materials derived from functionalized pyrimidines. rsc.org

| Application Area | Potential Use | Research Focus |

| Medicinal Chemistry | Development of new anticancer, antiviral, and anti-inflammatory agents. nih.gov | Target-based drug design and exploration of new mechanisms of action. |

| Agrochemicals | Creation of more effective and selective herbicides, fungicides, and insecticides. frontiersin.orgacs.org | Understanding structure-activity relationships to optimize biological activity. |

| Materials Science | Design of luminescent materials, organic semiconductors, and energetic materials. mdpi.comrsc.org | Tuning the electronic and physical properties through chemical modification. |

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research. In the context of this compound, computational methods can be employed to predict its reactivity, spectroscopic properties, and biological activity. dovepress.com Molecular docking studies, for instance, can help in identifying potential biological targets and in designing more potent inhibitors. nih.govdovepress.com

Quantum chemical calculations can provide insights into the electronic structure and reaction mechanisms, guiding the development of new synthetic methodologies. Furthermore, computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new functional molecules, saving time and resources. The use of multi-omics integrative approaches assisted by computational sciences can also help in understanding complex biological responses. nih.gov

Design of Next-Generation Functional Materials Based on this compound Derivatives

The incorporation of this compound into larger molecular architectures holds significant promise for the creation of next-generation functional materials. Its unique electronic properties can be harnessed to design materials with tailored optical, electronic, and thermal characteristics. For example, pyrimidine-based compounds have been investigated for their use in luminescent materials and as pH indicators. mdpi.com

Future research could focus on synthesizing polymers and dendrimers containing the this compound moiety to explore their potential in applications such as organic light-emitting diodes (OLEDs), sensors, and advanced coatings. The ability of the pyrimidine ring to coordinate with metal ions also opens up possibilities for creating highly structured molecular architectures with unique catalytic or magnetic properties. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 2-Fluoro-5-(trifluoromethyl)pyrimidine and its intermediates?

- Answer: Characterization relies on LC-MS and HPLC for molecular weight confirmation and purity assessment. For example:

- LC-MS analysis under SQD-FA05 conditions showed [M+H]+ at m/z 179 for a related pyrimidine derivative .

- HPLC retention times vary with substituents (e.g., 0.46 minutes for a fluorinated pyrimidine under SQD-FA05 ) .

- Purity ≥98% is achievable using pharmacopeial standards, as demonstrated for fluorinated benzoic acid derivatives .

- Table 1: Analytical Parameters for Related Compounds

| Compound | LC-MS (m/z [M+H]+) | HPLC Retention Time (Condition) | Purity | Reference |

|---|---|---|---|---|

| 4-Chloro-5-methyl-6-(trifluoromethyl)pyrimidine | 197 | 0.95 min (SMD-TFA05) | ≥95% | |

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 208 | Not reported | 98% |

Q. What synthetic routes are commonly employed for preparing this compound?

- Answer: Key methods include:

- Halogenation-Trifluoromethylation : Chlorination of pyrimidine precursors (e.g., using POCl₃) followed by fluorine substitution (KF/DMSO) .

- Cross-Coupling : Palladium-catalyzed introduction of trifluoromethyl groups, as seen in kinase inhibitor intermediates .

- Table 2: Synthetic Steps for Fluorinated Pyrimidines

| Step | Reaction Type | Reagents/Conditions | Intermediate | Reference |

|---|---|---|---|---|

| 1 | Chlorination | POCl₃, DMF, reflux | 4,5-Dichloropyrimidine | |

| 2 | Fluorination | KF, DMSO, 120°C | 2-Fluoro derivative | |

| 3 | Trifluoromethylation | Pd(PPh₃)₄, CuI, CF₃ source | Biologically active derivatives |

Q. How should researchers handle waste generated during synthesis?

- Answer: Fluorinated waste requires:

- Segregation : Store halogenated byproducts in HDPE containers.

- Neutralization : Collaborate with licensed services for incineration or chemical treatment to avoid PFAS contamination .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods, aligning with hazard statements H315-H319-H335 .

Advanced Research Questions

Q. How can regioexhaustive functionalization modify this compound?

- Answer:

- Directed Metalation : Schlosser’s method uses ortho-metalation to install substituents on chloro-trifluoromethylpyridines, applicable to pyrimidines .

- Silver-Mediated Fluorination : Enables asymmetric functionalization (e.g., DKR studies in MeCN with AgF) for chiral drug candidates .

Q. What strategies resolve contradictions in reported biological activities?

- Answer:

- Orthogonal Assays : Compare enzyme inhibition (e.g., VEGFR2) with cell viability tests to confirm target specificity .

- High-Purity Synthesis : Ensure ≥98% purity (HPLC) and characterize via NMR/LC-MS to reduce batch variability .

- Structural Validation : Co-crystallization (e.g., PDB: 1YWN) validates binding modes and SAR .

Q. What role does this compound play in kinase inhibitor design?

- Answer:

- The 2-fluoro-5-(trifluoromethyl)phenyl group enhances hydrophobic interactions in kinase ATP pockets (e.g., VEGFR2 inhibition, IC₅₀ <3 nM) .

- Co-Crystal Structures : Reveal critical interactions for optimizing selectivity against off-target kinases .

Q. How do solvent/catalyst choices influence trifluoromethylation efficiency?

- Answer:

- Solvent Effects : Polar aprotic solvents (DMSO/DMF) accelerate SNAr reactions at 120°C .

- Catalysts : Pd/Cu mediates cross-coupling, while AgF in MeCN enables asymmetric catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.